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molecular formula C15H17NO5 B8407546 Dimethyl 2-(cyanomethyl)-5-(propan-2-yloxy)benzene-1,3-dicarboxylate

Dimethyl 2-(cyanomethyl)-5-(propan-2-yloxy)benzene-1,3-dicarboxylate

Cat. No. B8407546
M. Wt: 291.30 g/mol
InChI Key: JCFKYACSUJDQIJ-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

To a solution of 2-bromomethyl-5-isopropoxy-isophthalic acid dimethyl ester (Cpd C, 17.4 g, 50.5 mmol) in DMSO (200 mL) was added NaCN (3.71 g, 75.7 mmol) in H2O (20 mL). The resulting reaction mixture was stirred at room temperature for 1 hour. The reaction mixture was poured into water (500 mL), and extracted with ethyl acetate (2×300 mL). The combined organic phases were washed with brine (1×300 mL), dried over sodium sulfate, concentrated under vacuum, and purified by column chromatography (0-40%, EtOAc/heptanes) to give Dimethyl 2-(cyanomethyl)-5-(propan-2-yloxy)benzene-1,3-dicarboxylate (Cpd D, 12.8 g, 87% yield) as a clear oil which solidified upon standing.
Quantity
17.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.71 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:13]=[C:12]([O:14][CH:15]([CH3:17])[CH3:16])[CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[C:5]=1[CH2:18]Br.[C-:21]#[N:22].[Na+]>CS(C)=O.O>[C:21]([CH2:18][C:5]1[C:4]([C:3]([O:2][CH3:1])=[O:20])=[CH:13][C:12]([O:14][CH:15]([CH3:17])[CH3:16])=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8])#[N:22] |f:1.2|

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
COC(C1=C(C(C(=O)OC)=CC(=C1)OC(C)C)CBr)=O
Name
Quantity
3.71 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×300 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (1×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (0-40%, EtOAc/heptanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)CC1=C(C=C(C=C1C(=O)OC)OC(C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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